molecular formula C7H9FN2O B13252245 2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B13252245
M. Wt: 156.16 g/mol
InChI Key: LUYKVBUZMTURMY-UHFFFAOYSA-N
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Description

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can enhance its binding affinity and stability in biological systems. These interactions can modulate biochemical pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoropyridin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

    3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure with a different carbon chain length.

    (2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol: Similar structure with a different fluorine position .

Uniqueness

Its ability to participate in various chemical reactions and its potential in scientific research make it a valuable compound .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-amino-1-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2

InChI Key

LUYKVBUZMTURMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(CN)O

Origin of Product

United States

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